molecular formula C9H6BrN B184082 3-Bromoisoquinoline CAS No. 34784-02-6

3-Bromoisoquinoline

Cat. No.: B184082
CAS No.: 34784-02-6
M. Wt: 208.05 g/mol
InChI Key: ZWJYXJDEDLXUHU-UHFFFAOYSA-N
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Description

3-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the third position of the isoquinoline ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

    Oxidation: Isoquinoline N-oxide.

    Reduction: Isoquinoline.

Comparison with Similar Compounds

Uniqueness of 3-Bromoisoquinoline: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of derivatives with distinct properties and applications. The presence of the bromine atom at the third position also affects the electronic distribution within the molecule, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJYXJDEDLXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348834
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-02-6
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoquinoline
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Synthesis routes and methods

Procedure details

To a stirred solution of isoquinoline (24 g, 186 mmol) in AcOH (50 mL) was added NBS (36.2 g, 204.6 mmol) at RT and the reaction mixture was heated to 100° C. overnight. Then it was cooled to RT and concentrated under reduced pressure. The crude product obtained was purified by flash column chromatography (5% EtOAc:Hexanes) to furnish the title compound (9.2 g, 23.8%) as an oil.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
23.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main reactions 3-Bromoisoquinoline undergoes with potassium amide in liquid ammonia?

A1: this compound reacts readily with potassium amide (KNH2) in liquid ammonia. The reaction proceeds through two main pathways:

  • SN(ANRORC) Mechanism: This pathway, accounting for approximately 55% of the reaction, involves ring opening and subsequent closure, ultimately yielding 3-aminoisoquinoline. []
  • AE Mechanism: The remaining 45% of the reaction likely proceeds through an elimination-addition mechanism, also resulting in the formation of 3-aminoisoquinoline. []

Q2: Can the bromine atom in this compound be substituted with other groups?

A: Yes, the bromine atom in this compound serves as a suitable leaving group for nucleophilic substitution reactions. Notably, the Suzuki-Miyaura coupling reaction has been successfully employed to replace the bromine with various aryl groups. This reaction, catalyzed by palladium, provides a versatile route to synthesize diverse π-conjugated 3-substituted isoquinoline derivatives. []

Q3: How does the position of substituents on the isoquinoline ring influence reactions with potassium amide?

A3: The position of substituents significantly impacts the reaction pathway with potassium amide:

  • 1-Bromoisoquinoline: This isomer undergoes amination to form 1-aminoisoquinoline, likely through an elimination-addition (AE) mechanism. []
  • This compound: As discussed earlier, this isomer reacts through both SN(ANRORC) and AE mechanisms to yield 3-aminoisoquinoline. []

Q4: What are the potential applications of 3-substituted isoquinoline derivatives?

A: 3-Substituted isoquinoline derivatives, particularly those with extended π-conjugation, exhibit promising photoluminescent properties. These compounds often display distinct halochromic behavior, exhibiting shifts in emission wavelength depending on the solvent or pH. Such characteristics make them attractive candidates for applications in fluorescent probes, sensors, and optoelectronic devices. []

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